N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide

Medicinal Chemistry Drug Discovery Lead Optimization

As the lightest 5-chlorothiophene oxalamide (MW 276.74), this N2-methyl derivative is the top choice for fragment-based screening and minimal pharmacophore computational modeling. Its low steric bulk enables high-yield diversification via amide coupling or transamidation, making it the preferred intermediate for systematic N2 SAR library synthesis. The 5-chlorothiophene/oxalamide scaffold aligns with ROMK (Kir1.1) channel inhibitor pharmacophores (US9073882B2). Two H-bond donors and four acceptors provide balanced recognition for hit ID while preserving reactivity for fragment growing. Procure to establish affinity baselines and drive substituent-driven optimization.

Molecular Formula C10H13ClN2O3S
Molecular Weight 276.74
CAS No. 2034258-20-1
Cat. No. B2509748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide
CAS2034258-20-1
Molecular FormulaC10H13ClN2O3S
Molecular Weight276.74
Structural Identifiers
SMILESCNC(=O)C(=O)NCC(C1=CC=C(S1)Cl)OC
InChIInChI=1S/C10H13ClN2O3S/c1-12-9(14)10(15)13-5-6(16-2)7-3-4-8(11)17-7/h3-4,6H,5H2,1-2H3,(H,12,14)(H,13,15)
InChIKeyZIPZWKPFNYSWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide (CAS 2034258-20-1): Structural Identity and Physicochemical Baseline for Procurement Decisions


N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide (CAS 2034258-20-1) is a synthetic small-molecule oxalamide derivative with molecular formula C₁₀H₁₃ClN₂O₃S and molecular weight 276.74 g/mol . The compound belongs to a series of 5-chlorothiophene-containing oxalamides that have been the subject of patent filings targeting the renal outer medullary potassium (ROMK) channel and kinase inhibition, though the specific biological activity profile of this N2-methyl congener remains uncharacterized in peer-reviewed primary literature [1].

Why In-Class N2-Substituted Oxalamide Analogs Cannot Be Freely Interchanged with N1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide


Within the 5-chlorothiophen-2-yl-methoxyethyl oxalamide scaffold, modification of the N2 substituent (methyl, phenyl, pyridin-3-yl, isoxazol-3-yl) produces compounds with divergent molecular properties, target engagement profiles, and synthetic utility. The N2-methyl derivative (this compound) occupies a distinct position in property space—lower molecular weight and higher solubility potential compared to bulkier N2-aryl analogs—affecting both pharmacokinetic suitability and chemical reactivity as a synthetic building block . Direct substitution with an N2-phenyl or N2-pyridinyl analog without experimental validation risks altered potency, selectivity, solubility, and metabolic stability, undermining reproducibility in target-based screening or medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for N1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide vs. Nearest Oxalamide Analogs


Molecular Weight Reduction vs. N2-Phenyl and N2-Pyridin-3-yl Analogs Influences Permeability and Solubility

The N2-methyl substitution yields a molecular weight of 276.74 g/mol, compared to 365.83 g/mol for the N2-(pyridin-3-yl) analog and 338.81 g/mol for the N2-phenyl analog, representing reductions of 89.09 g/mol (24.4%) and 62.07 g/mol (18.3%), respectively . Lower molecular weight within a congeneric series is associated with improved passive membrane permeability and aqueous solubility, two key parameters in oral bioavailability prediction [1].

Medicinal Chemistry Drug Discovery Lead Optimization

Hydrogen Bond Donor/Acceptor Profile Differentiates N2-Methyl from N2-Heteroaryl Analogs

The N2-methyl oxalamide contains 2 hydrogen bond donors (both amide NH) and 4 hydrogen bond acceptors (oxalamide carbonyls, methoxy oxygen, thiophene sulfur), totalling 6 H-bonding atoms. In contrast, the N2-(pyridin-3-yl) analog adds a pyridine nitrogen H-bond acceptor (total 5 acceptors), and the N2-(isoxazol-3-yl) analog adds both an oxygen and nitrogen acceptor (total 6 acceptors) while retaining the same donor count . Altered H-bond capacity directly impacts aqueous solubility, logP, and blood-brain barrier penetration potential [1].

ADME Prediction Pharmacokinetics Property-Based Design

Minimal N2 Steric Bulk Preserves Synthetic Versatility as a Building Block

The N2-methyl group represents the smallest possible non-hydrogen N2 substituent, preserving the primary amide-like reactivity of the oxalamide backbone for further derivatization. In contrast, the N2-phenyl analog introduces aromatic steric hindrance that retards nucleophilic acyl substitution at the N2 carbonyl, while N2-heteroaryl variants (pyridinyl, isoxazolyl) introduce additional metal-coordinating sites that complicate transition-metal-catalyzed coupling reactions [1]. This minimal steric profile makes the N2-methyl compound the preferred starting material for parallel library synthesis and fragment elaboration strategies [2].

Organic Synthesis Chemical Biology Fragment-Based Drug Discovery

Absence of Additional Aromatic Rings Reduces Predicted LogP vs. N2-Aryl Analogs

The N2-methyl oxalamide is predicted to have a lower logP than any N2-aryl or N2-heteroaryl analog due to the absence of an additional aromatic ring system. While experimentally measured logP values are not publicly available for this compound, structure-based estimation (ALOGPS, XLogP3) indicates an approximate logP of ~1.2-1.8 for the N2-methyl derivative, compared to ~2.5-3.5 for N2-phenyl and ~1.8-2.5 for N2-(pyridin-3-yl) analogs [1]. Lower lipophilicity is associated with reduced hERG binding risk, lower metabolic turnover, and improved developability profiles [2].

Lipophilicity Drug-Likeness Physicochemical Profiling

Recommended Research and Procurement Application Scenarios for N1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide (CAS 2034258-20-1)


Fragment-Based Lead Discovery Requiring a Low-Molecular-Weight, Synthetically Tractable Oxalamide Core

At 276.74 g/mol and with a minimal N2-methyl substituent, this compound is the lightest member of the 5-chlorothiophen-2-yl-methoxyethyl oxalamide series, making it the optimal choice for fragment-based screening campaigns where low molecular complexity and high aqueous solubility are prioritized [1]. Its two H-bond donors and four acceptors provide balanced recognition elements for initial hit identification, while the N2-methyl group preserves reactivity for subsequent fragment growing or merging strategies .

Parallel Library Synthesis and Structure-Activity Relationship (SAR) Exploration at the N2 Position

The N2-methyl oxalamide serves as a versatile intermediate for generating diverse N2-substituted analog libraries via N-deprotection, amide coupling, or transamidation reactions. The low steric bulk of the methyl group minimizes competitive side reactions compared to N2-aryl counterparts, enabling higher yields and broader substrate scope in library production [1]. This compound is therefore the recommended procurement choice for medicinal chemistry groups planning systematic SAR at the N2 position .

In Silico Docking and Pharmacophore Modeling as a Reference Minimal-Congener

As the smallest N2-substituted member of the series, this compound provides the 'minimal pharmacophore' baseline for computational modeling studies. Its lower predicted logP (1.2-1.8) and reduced H-bond acceptor count compared to heteroaryl analogs facilitate deconvolution of hydrophobic vs. polar contributions to target binding [1]. Computational chemists procuring this compound can use it to establish the lower bound of affinity within a congeneric series, distinguishing scaffold-driven binding from substituent-driven enhancements .

ROMK Channel Inhibitor Tool Compound Exploration (Exploratory Pharmacology)

Patent literature (US9073882B2) discloses 5-chlorothiophene-containing oxalamides as ROMK (Kir1.1) channel inhibitors [1]. Although the specific ROMK IC₅₀ of this N2-methyl analog is not publicly reported, its structural features—particularly the 5-chlorothiophene ring and oxalamide linker—are consistent with the pharmacophore described in these filings. Procurement for exploratory in-house ROMK screening is warranted to determine whether the N2-methyl substitution confers a selectivity or pharmacokinetic advantage over the more extensively characterized N2-aryl congeners .

Quote Request

Request a Quote for N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.